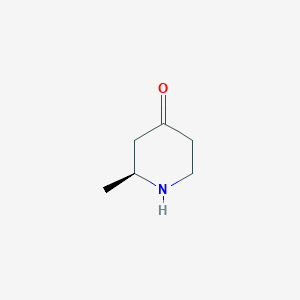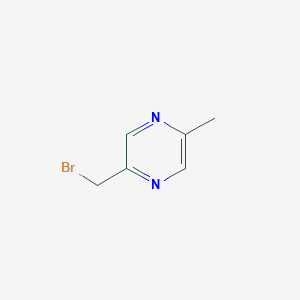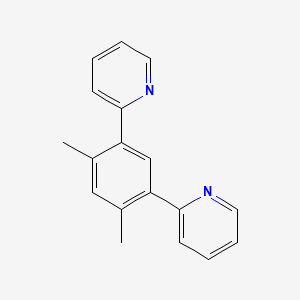
2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine
説明
“2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine” is a chemical compound with the molecular formula C18H16N2 . It has a molecular weight of 260.33 .
Physical And Chemical Properties Analysis
The boiling point of “2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine” is predicted to be 384.1±37.0 °C, and its density is predicted to be 1.089±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 4.92±0.36 .科学的研究の応用
Biphasic Synthesis of Polyphenylene Oxide
2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine is used in the biphasic synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), an important thermoplastic resin. PPO finds applications in the manufacture of various products such as filter devices, valves, surgical instruments, and food trays due to its robust properties (Dautenhahn & Lim, 1992).
Two-Dimensional Coordination Polymer Formation
This compound plays a role in the formation of two-dimensional coordination polymers. The coordination polymer consists of one-dimensional chains of octahedral cobalt ions bridged by acetate ligands and connected via the dipyridyl ligands, forming two-dimensional sheets with square lattice topology (Al-Fayaad et al., 2020).
Synthesis of 2,4,6-Trisubstituted Phenols
It's also involved in the synthesis of 2,4,6-trisubstituted phenols and 2-(N-(2,2-diformylethenyl)amino)pyridine, showcasing its versatility in chemical reactions (Jameleddine et al., 2006).
Electrochemical Properties in Biological Studies
The electrochemical properties of dipyridinium salts derived from this compound have been studied for their potential use as mediators in the titration of biological molecules. This includes investigations into their reduction steps and potential applications in the indirect coulometric titration of large biological redox molecules (Salmon & Hawkridge, 1980).
Fluorescence Emission in Polymers
The compound is used in the synthesis of poly(pyridinium salt)s, which exhibit fluorescence emission in solutions like dimethylformamide and vitrified samples dispersed in glassy poly(methyl methacrylate). These polymers have potential applications in various fields due to their unique photoluminescent properties (Makowski & Mattice, 1993).
Helically Folding Polymers and Metallosupramolecular Crosslinked Gels
This compound is integral in the synthesis of polymers that can adopt a helical conformation. Such polymers, when reacted with transition metal ions, lead to efficient gelation of polymer solutions. These polymers have potential applications in sensing and magnetic/emissive materials (Meudtner & Hecht, 2008).
Coordination-Controlled C–C Coupling Products
Its use extends to the coordination-restricted ortho-site C–Hbond activation and dehydrogenative homocoupling, crucial in the synthesis of certain configurations on metal surfaces. This process is significant for on-surface synthesis utilizing robust coordination interactions (Zhang et al., 2019).
Oxidative Polymerization in Water
This compound is involved in the oxidative polymerization of PPO in water, offering a new method for polymerization. This process is significant for the development of eco-friendly polymerization procedures (Saito et al., 2003).
Synthesis of Pyridine-Based Ligands for Supramolecular Chemistry
This compound is used in Stille-type coupling procedures to prepare various bipyridines and terpyridines, illustrating its importance in the synthesis of ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Sulfonated Poly(phenylene oxide) Synthesis
It aids in the synthesis of sulfonated poly(phenylene oxide) polymer, which has applications in the development of thin-film composite membranes for various industrial purposes (Huang & Kim, 1984).
Interaction with Poly(vinyl pyridine)
The compound's interaction with poly(vinyl pyridine) is studied to understand its miscibility with other polymers, essential for nanotechnology developments like PS-block-P4VP nanorods (Wit et al., 2007).
特性
IUPAC Name |
2-(2,4-dimethyl-5-pyridin-2-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-13-11-14(2)16(18-8-4-6-10-20-18)12-15(13)17-7-3-5-9-19-17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGSERXSTUNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=N2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728525 | |
| Record name | 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790279-01-5 | |
| Record name | 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3284633.png)

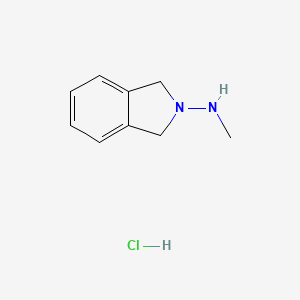
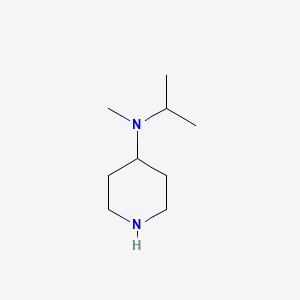

![2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid](/img/structure/B3284681.png)


![3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B3284709.png)
